2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound features a triazolo[4,5-d]pyrimidinone core substituted with a benzyl group at position 3 and an acetamide-linked 2-chlorobenzyl moiety at position 4. The 2-chlorophenyl group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability.
Properties
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c21-16-9-5-4-8-15(16)10-22-17(28)12-26-13-23-19-18(20(26)29)24-25-27(19)11-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYCKSZNNDZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324554 | |
| Record name | 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
892469-51-1 | |
| Record name | 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide represents a novel entry in the class of triazolopyrimidine derivatives. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₅O
- Molecular Weight : 348.82 g/mol
- CAS Number : 892469-63-5
The compound features a triazolo-pyrimidine core substituted with a benzyl group and a chlorophenyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including:
-
Antimicrobial Activity :
- Triazole derivatives have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- Antiviral Properties :
The mechanisms by which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : Many triazole derivatives function as enzyme inhibitors, particularly targeting DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication .
- Cell Signaling Modulation : These compounds may interfere with cell signaling pathways that regulate cell proliferation and survival, contributing to their anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar triazolopyrimidine compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The triazolo-pyrimidine core is structurally distinct from related heterocycles such as thiazolo-pyrimidines (e.g., compounds 11a and 11b in ) and pyrimido-quinazolines (e.g., compound 12 in ). Key differences include:
- Substituent effects: The benzyl and 2-chlorobenzyl groups in the target compound contrast with substituents like 5-methylfuran or cyano groups in analogs (e.g., 11b), which alter electronic and steric profiles .
Spectroscopic and Physicochemical Data
A comparative analysis of spectroscopic features is provided below:
The target compound’s lack of a cyano group (compared to 11a–b and 12) may reduce dipole interactions, while its chloro-substituted benzyl group could enhance metabolic stability relative to methylfurans .
Research Findings and Implications
- The target compound’s chloro-benzyl moiety may similarly confer bioactivity, though experimental validation is needed.
- Crystallography : SHELX software () is widely used for structural refinement of small molecules. If crystallized, the target compound’s triazolo-pyrimidine core could be analyzed using SHELXL for precise bond-length/angle measurements .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound?
Answer: The synthesis involves sequential reactions to assemble the triazolopyrimidine core, benzyl group, and chlorophenylacetamide moiety. Key steps include:
- Cyclocondensation : Combining triazole precursors with pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Coupling reactions : Introducing the 2-chlorobenzyl group via nucleophilic substitution or amide bond formation, requiring pH control (pH 7–9) and catalysts like EDC/HOBt .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with H/C NMR and HRMS .
Q. What analytical techniques are critical for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., triazole NH at δ 8.2–8.5 ppm, pyrimidine C=O at δ 168–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 436.12) and isotopic patterns for Cl .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What structural features are critical for its biological activity?
Answer:
- Triazolopyrimidine core : Essential for binding ATP pockets in kinases or enzymes .
- Benzyl group : Enhances lipophilicity and membrane permeability (logP ~3.2) .
- 2-Chlorophenylacetamide : Modulates target selectivity via hydrophobic interactions (e.g., with chlorinated residues in protein pockets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the benzyl or phenyl positions .
- Biological evaluation : Test against kinase panels (e.g., CDK2, EGFR) using enzymatic IC assays and cellular proliferation models (e.g., MCF-7 breast cancer cells) .
- Data analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends using multivariate regression .
Q. How should researchers address contradictions in reported biological data?
Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Confirm target engagement via thermal shift assays (ΔT >2°C) or cellular target occupancy assays .
- Meta-analysis : Compare datasets across studies (e.g., PubChem AID 1259401 vs. 1318142) to identify outliers .
Q. What computational strategies predict binding modes and optimize potency?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1H1S; binding energy <−8.0 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize analogs .
- Quantum mechanics (QM) : Calculate electrostatic potential maps to guide substituent design for improved H-bonding .
Q. How can stability under physiological conditions be assessed?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC (e.g., <10% degradation at pH 7.4) .
- Thermal stability : Use DSC to determine melting point (~215°C) and TGA for decomposition profile .
- Light sensitivity : Expose to UV light (λ=254 nm); monitor photodegradation products with LC-MS .
Q. What strategies enable scalable synthesis for preclinical studies?
Answer:
- Flow chemistry : Optimize exothermic steps (e.g., cyclocondensation) in continuous reactors to improve yield (>75%) and safety .
- Solvent selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for greener synthesis .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
Q. How can synergistic effects with other therapeutics be evaluated?
Answer:
- Combination index (CI) : Test with cisplatin in A549 lung cancer cells using CompuSyn software (CI <0.9 indicates synergy) .
- Mechanistic studies : Profile apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify cooperative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
